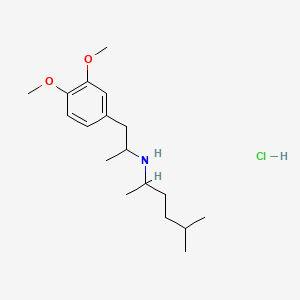

N-(1,4-dimethylpentyl)-3,4-DMA (hydrochloride)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,4-dimethylpentyl)-3,4-DMA (hydrochloride) is a useful research compound. Its molecular formula is C18H32ClNO2 and its molecular weight is 329.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-(1,4-dimethylpentyl)-3,4-DMA (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,4-dimethylpentyl)-3,4-DMA (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(1,4-dimethylpentyl)-3,4-DMA (hydrochloride), also known as N-(1,4-dimethylpentyl)-3,4-dimethoxyamphetamine, is classified as an amphetamine derivative. It has garnered interest in research settings primarily due to its potential biological activities and applications in forensic science. This article explores the compound's biological activity, including its pharmacological properties, analytical methods for detection, and relevant case studies.

- Molecular Formula : C₁₅H₃₁ClN₂O₂

- Molecular Weight : 329.9 g/mol

- CAS Number : 2740409-72-5

- Form : Crystalline solid

Pharmacological Activity

N-(1,4-dimethylpentyl)-3,4-DMA is noted for its stimulant effects, similar to other amphetamines. Its mechanism of action primarily involves the release of monoamines such as dopamine and norepinephrine in the central nervous system (CNS), which can lead to increased alertness and energy levels.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Stimulant Effects | Increases in dopamine and norepinephrine levels; leads to enhanced mood and energy. |

| Analytical Standards | Used as a reference standard in forensic toxicology and research applications. |

| Potential Risks | Associated with abuse potential similar to other amphetamines; may lead to dependency. |

Analytical Methods

The detection and quantification of N-(1,4-dimethylpentyl)-3,4-DMA are critical in forensic analysis. Various methods have been validated for its identification:

-

Gas Chromatography-Mass Spectrometry (GC-MS) :

- Limit of Detection (LOD) : 20 µg/mL in methanol and 10 µg/mL in chloroform.

- The method demonstrated reproducibility across multiple trials with a range of concentrations.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) :

- Effective for analyzing complex biological matrices.

- Provides high sensitivity and specificity for detecting low concentrations.

Table 2: Analytical Method Validation Results

| Method | LOD (µg/mL) | Reproducibility | Interference Studies |

|---|---|---|---|

| GC-MS | 20 (MeOH) / 10 (CHCl₃) | Met acceptance criteria across trials | Minimal interference from common substances |

| LC-MS/MS | Not specified | High reproducibility observed | No significant interference |

Case Studies

Recent research has highlighted the importance of N-(1,4-dimethylpentyl)-3,4-DMA in forensic cases involving synthetic cathinones or "bath salts." A study validated methods for separating this compound from other substances commonly found in designer drugs.

Case Study Example:

- Study Title : Validation of 'Bath Salts' Using Gas Chromatography-Mass Spectrometry

- Findings : The study confirmed that N-(1,4-dimethylpentyl)-3,4-DMA could be reliably detected in samples suspected of containing synthetic drugs. The validation included assessments of LOD and interference from other drugs commonly encountered in toxicology reports .

Properties

CAS No. |

2740409-72-5 |

|---|---|

Molecular Formula |

C18H32ClNO2 |

Molecular Weight |

329.9 g/mol |

IUPAC Name |

N-[1-(3,4-dimethoxyphenyl)propan-2-yl]-5-methylhexan-2-amine;hydrochloride |

InChI |

InChI=1S/C18H31NO2.ClH/c1-13(2)7-8-14(3)19-15(4)11-16-9-10-17(20-5)18(12-16)21-6;/h9-10,12-15,19H,7-8,11H2,1-6H3;1H |

InChI Key |

HBGVTOMYCVDLCN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCC(C)NC(C)CC1=CC(=C(C=C1)OC)OC.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.